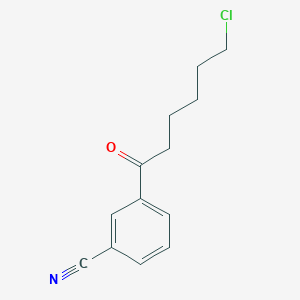![molecular formula C10H14ClN3O B3023984 [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol CAS No. 954228-21-8](/img/structure/B3023984.png)
[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol
Descripción general
Descripción
1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol, also known as CPPM, is an important organic compound used in scientific research. It is a member of the piperidine family and is used in a variety of laboratory procedures. CPPM is a highly versatile compound, with a wide range of applications in both organic synthesis and biochemical research. In
Aplicaciones Científicas De Investigación
[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol has a wide range of applications in scientific research. It has been used in the synthesis of various biologically active compounds, such as antifungal agents and antiviral agents. It has also been used in the synthesis of various peptide-based drugs, as well as in the synthesis of various carbohydrates and nucleosides. Additionally, this compound has been used in the synthesis of various organometallic complexes, such as organocatalysts, and in the synthesis of various heterocyclic compounds.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have high selectivity for resistant strains of plasmodium falciparum , suggesting potential antimalarial activity.
Mode of Action
It’s worth noting that the hydroxyl group at c-7’ in similar alcohol analogues contributes greatly to their antiplasmodial activity .
Biochemical Pathways
Similar compounds have been shown to inhibit the growth of plasmodium falciparum , which suggests that they may interfere with the parasite’s metabolic pathways.
Result of Action
Similar compounds have shown high activity (ic 50 s between 1 and 5 μg/ml) and high selectivity for the parasite (sis = 15 to 182) .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol in laboratory experiments is its versatility. It can be used in a variety of different reactions, and its reactivity can be easily adjusted depending on the desired outcome. Additionally, this compound is relatively inexpensive and easy to obtain. However, one of the main limitations of using this compound is its low solubility in water, which can limit its use in certain reactions.
Direcciones Futuras
[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol has a wide range of potential applications in both organic synthesis and biochemical research. In the future, this compound could be used in the synthesis of various biologically active compounds, such as antibiotics, antifungals, and antivirals. Additionally, this compound could be used in the synthesis of various peptide-based drugs, as well as in the synthesis of various carbohydrates and nucleosides. Furthermore, this compound could be used in the synthesis of various organometallic complexes, such as organocatalysts, and in the synthesis of various heterocyclic compounds. Finally, this compound could be used in the development of new drugs and drug delivery systems.
Propiedades
IUPAC Name |
[1-(2-chloropyrimidin-4-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-10-12-4-1-9(13-10)14-5-2-8(7-15)3-6-14/h1,4,8,15H,2-3,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZZCHRTFIIRDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















